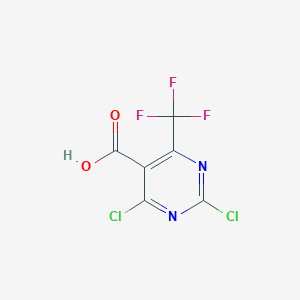
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromo group and a dimethylpropyl group attached to the indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This can be achieved by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The resulting intermediate is then subjected to further reactions to introduce the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromo group and the indazole core play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern and the presence of the indazole core
Propriétés
Formule moléculaire |
C13H17BrN2 |
|---|---|
Poids moléculaire |
281.19 g/mol |
Nom IUPAC |
3-(3-bromo-2,2-dimethylpropyl)-1-methylindazole |
InChI |
InChI=1S/C13H17BrN2/c1-13(2,9-14)8-11-10-6-4-5-7-12(10)16(3)15-11/h4-7H,8-9H2,1-3H3 |
Clé InChI |
JPSRJLGHTZNMGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NN(C2=CC=CC=C21)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


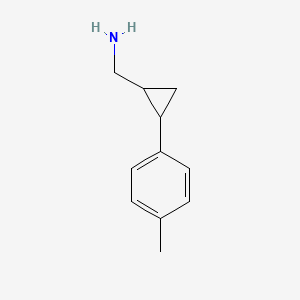

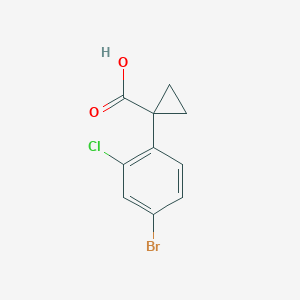
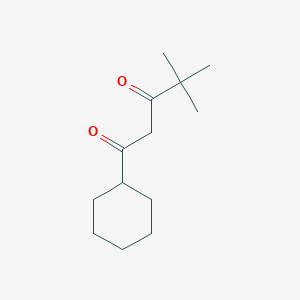

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
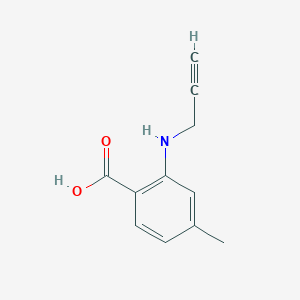
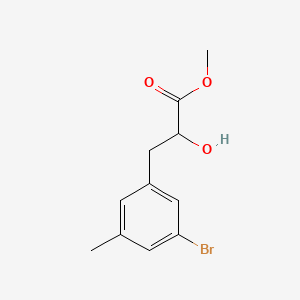
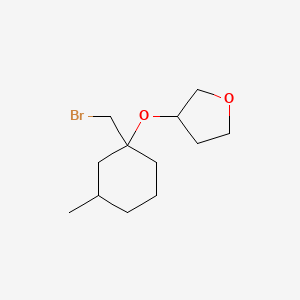
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)


